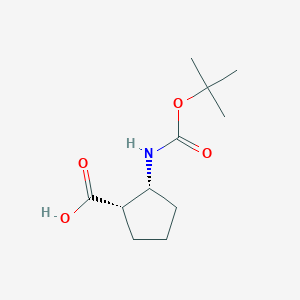

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Vue d'ensemble

Description

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: is a chiral compound used extensively in organic synthesis. The compound features a cyclopentane ring with a carboxylic acid group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, providing stability and preventing unwanted reactions during multi-step synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for Boc deprotection reactions .

Analyse Des Réactions Chimiques

Types of Reactions: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amino group under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids or derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Building Block for Peptides

The compound serves as a protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group provides protection for the amine functionality, allowing selective modifications of other functional groups while maintaining the integrity of the amine. This feature is crucial for synthesizing complex peptides with specific biological activities .

Chirality and Biological Activity

The (1S,2R) stereochemistry enhances its utility in creating chiral molecules, which are essential in pharmaceutical applications due to their different interactions with biological systems. Chiral compounds can exhibit varied biological effects, making them valuable in drug design .

Drug Development

Anticancer and Antimicrobial Properties

Research indicates that derivatives of cyclopentanecarboxylic acids, including (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, exhibit significant biological activities such as anticancer, antibacterial, and antiviral effects. These properties are attributed to their ability to form stable interactions with biological targets .

Peptide Foldamers

The compound is also utilized in the synthesis of peptide foldamers, which are sequences designed to adopt specific three-dimensional structures that can enhance their biological functions. These foldamers have shown promise in drug delivery systems and as therapeutic agents due to their resistance to proteolytic degradation .

Nanostructure Formation

Self-Assembly Properties

Studies have demonstrated that β-amino acids like this compound can participate in the formation of nanostructures. This property is valuable for developing new materials with potential applications in nanotechnology and materials science .

Synthetic Routes

Scalable Synthesis Techniques

The synthesis of this compound has been optimized through various methods, including enzymatic approaches and crystallization-based resolutions. These methods allow for the production of enantiomerically pure compounds necessary for high-quality research and pharmaceutical applications .

Case Studies

Mécanisme D'action

The mechanism of action of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid primarily involves its role as a protected amino acid. The Boc group provides steric hindrance, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparaison Avec Des Composés Similaires

(1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylic Acid: Another protected amino acid with a different protecting group (Fmoc).

(1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic Acid: Uses a Cbz group for protection.

Uniqueness: The Boc group is particularly stable under basic conditions and can be selectively removed under acidic conditions, making (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid unique in its versatility for multi-step synthesis .

Activité Biologique

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, a chiral amino acid derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique stereochemistry and potential biological activities. This compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules and its applications in studying enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NO₄, where the Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality. The presence of the cyclopentane ring contributes to the compound's rigidity, which can influence its biological interactions.

While specific targets for this compound are not fully elucidated, it is hypothesized that its amino acid structure allows it to interact with various biological targets, including:

- Enzymes : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : The compound could potentially bind to receptors, influencing signaling pathways.

- Transport Proteins : Its structural properties may allow it to be transported across cell membranes via specific transport systems.

1. Research Applications

- Enzyme Mechanism Studies : The compound is utilized as a probe to investigate enzyme mechanisms and protein-ligand interactions.

- Drug Development : It serves as a precursor in the synthesis of therapeutic agents, particularly in developing peptidomimetics that can mimic natural ligands .

2. Therapeutic Potential

- Antifungal Activity : Related compounds such as cis-(1R,2S)-2-aminocyclopentanecarboxylic acid have demonstrated antifungal properties, suggesting that this compound may also exhibit similar activities .

- Tumor Targeting : The compound's structural features make it suitable for incorporation into cyclic peptides that target integrins involved in tumor angiogenesis .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme probe, potential therapeutic uses | Chiral structure with Boc protection |

| (1R,2S)-2-aminocyclopentanecarboxylic Acid | Antifungal agent | Known for high affinity towards integrins |

| (1S,2R)-2-aminocyclohexanecarboxylic Acid | Investigated for neuroprotective effects | Larger cycloalkane structure |

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

- Integrin Binding Studies : Research demonstrated that cyclic peptides incorporating this compound exhibited nanomolar affinity towards integrins αvβ3 and α5β1. Such binding is crucial for applications in cancer therapy where targeting tumor vasculature is necessary .

- Peptidomimetic Development : The synthesis of peptidomimetics using this compound has shown promising results in enhancing the stability and bioactivity of peptide-based drugs .

Propriétés

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361461 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137170-89-9, 136315-70-3 | |

| Record name | (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.